



An In-depth Technical Guide to the HIV-1 **Inhibitor Nevirapine**

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Disclaimer: The compound "HIV-1 inhibitor-50" is not a recognized designation in publicly available scientific literature. This guide utilizes Nevirapine, a well-characterized nonnucleoside reverse transcriptase inhibitor (NNRTI), as a representative example to fulfill the detailed structural, property, and methodological requirements of the query.

This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to the anti-HIV-1 agent, Nevirapine. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Nevirapine is a potent, non-nucleoside reverse transcriptase inhibitor belonging to the dipyridodiazepinone chemical class.[1][2] It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection.[3]

Caption: 2D Chemical Structure of Nevirapine.

Physicochemical and Pharmacokinetic Properties

The properties of Nevirapine are summarized below. It is a Class II drug under the Biopharmaceutical Classification System, indicating high permeability and low solubility.[4]

Table 1: Physicochemical Properties of Nevirapine



| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C15H14N4O | [3][5] |
| Molecular Weight | 266.30 g/mol | [3][5] |
| IUPAC Name | 11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][6]diazepin-6-one | [5] |
| CAS Number | 129618-40-2 | [5] |
| Melting Point | 247°C | [7] |
| Water Solubility | 0.1 g/L | [4][7] |
| рКа | 2.8 (at 25°C) | [7] |
| LogP | 2.5 | [8] |

Table 2: Pharmacokinetic Parameters of Nevirapine

| Parameter | Value | Reference(s) |
|---------------------------------------|--|--------------|
| Bioavailability | >90% | [1] |
| Protein Binding | ~60% | [1] |
| Metabolism | Extensively hepatic via Cytochrome P450 (CYP3A4, CYP2B6) | [1][9] |
| Elimination Half-life | ~45 hours (single dose); 25-30 hours (chronic dosing) | [5] |
| Time to Peak (Tmax) | 4 hours (single 200 mg dose) | [1] |
| Apparent Clearance (CL/F) | 3.27 L/h | [10] |
| Apparent Volume of Distribution (V/F) | 1.17 - 106 L | [10][11] |

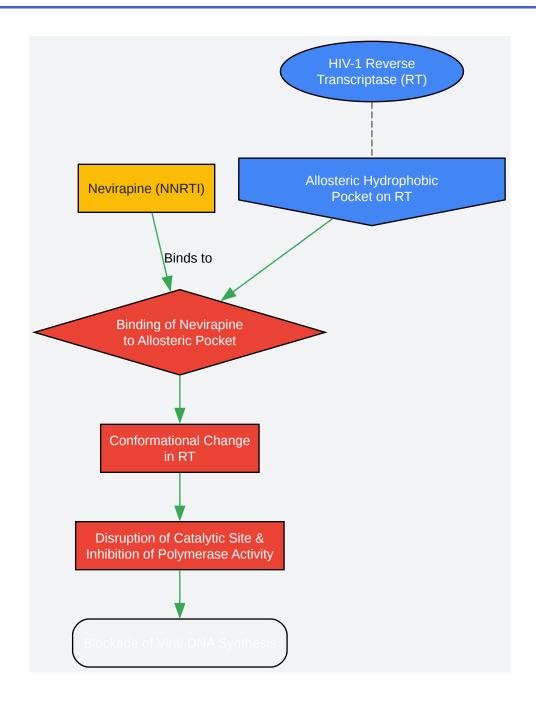


Note: The elimination half-life decreases with repeated doses due to the autoinduction of its own metabolism.[12][13]

Mechanism of Action

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[5] Unlike nucleoside RT inhibitors (NRTIs), which bind to the enzyme's active site, Nevirapine binds to a distinct, allosteric hydrophobic pocket located approximately 10 Å away from the catalytic site. [5][6] This binding induces a conformational change in the enzyme, disrupting the catalytic site and inhibiting both RNA- and DNA-dependent DNA polymerase activity.[6][14][15] This action effectively halts the conversion of the viral RNA genome into DNA, a critical step for HIV-1 replication.[6] Nevirapine does not inhibit HIV-2 RT or human DNA polymerases.[1]





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Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by Nevirapine.

In Vitro Antiviral Activity

Nevirapine demonstrates potent activity against wild-type HIV-1 in various cell-based assays.

Table 3: In Vitro Efficacy of Nevirapine against HIV-1



| Parameter | Value | Assay System | Reference(s) |
|-------------|-------|---|--------------|
| IC50 | 84 nM | Enzyme Assay (HIV-1 RT) | [16] |
| IC50 | 40 nM | Cell Culture (HIV-1 Replication) | [16] |
| Median EC50 | 90 nM | HEK 293 cells (Panel of 2923 wild-type HIV- 1 isolates) | [17] |

Experimental Protocols

Protocol: In Vitro Antiviral Activity Assay (Pseudovirus Single-Cycle Infection)

This method is commonly used to determine the inhibitory concentration of antiviral compounds against HIV-1.[4]

Cell Culture:

- Maintain a suitable host cell line, such as Human Embryonic Kidney (HEK) 293T cells, in appropriate culture media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and antibiotics).
- Plate cells in 96-well plates at a predetermined density and incubate to allow for cell adherence.

Compound Preparation:

- Prepare a stock solution of Nevirapine in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in culture media to create a range of desired test concentrations.

Infection:

Add the diluted Nevirapine concentrations to the plated cells.



- Introduce a known quantity of HIV-1 pseudovirus. This virus is engineered to be replication-incompetent but contains a reporter gene, such as firefly luciferase, within its genome.[4]
- Include control wells: "virus only" (no drug) and "cells only" (no virus or drug).

Incubation:

 Incubate the plates for a period sufficient for a single round of infection, reverse transcription, integration, and reporter gene expression (typically 48-72 hours).

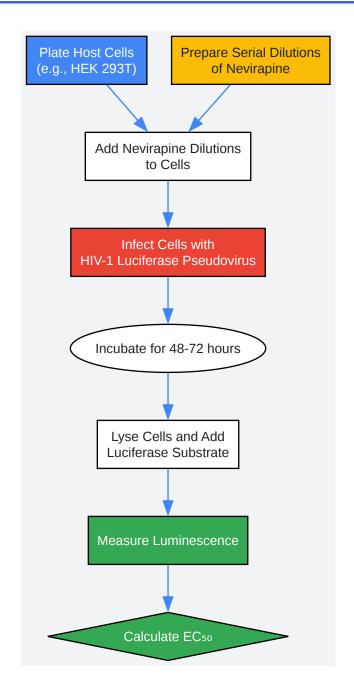
Quantification:

- Lyse the cells and add a luciferase substrate.
- Measure the luminescence using a luminometer. The light output is directly proportional to the level of viral gene expression.

Data Analysis:

- Normalize the luminescence signal of drug-treated wells to the "virus only" control.
- Plot the percentage of inhibition against the drug concentration and fit the data to a doseresponse curve to calculate the 50% effective concentration (EC₅₀).





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Caption: Workflow for an in vitro HIV-1 pseudovirus infectivity assay.

Clinical Efficacy and Resistance

Nevirapine, when used as part of a triple-drug combination therapy, has been shown to effectively suppress HIV-1 viral load.[18] In several key studies, Nevirapine-containing regimens reduced plasma viral loads to below 50 copies/mL in approximately 50% of treatment-naïve patients.[18] However, a significant drawback is its low genetic barrier to



resistance.[19] Resistance can develop rapidly if viral replication is not fully suppressed, and monotherapy with Nevirapine is not recommended.[5][20]

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